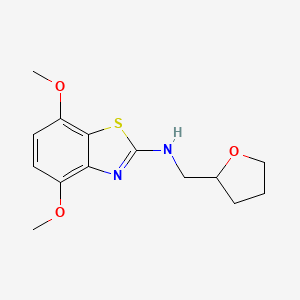

4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine

Descripción general

Descripción

4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of methoxy groups at the 4 and 7 positions, and a tetrahydrofuran-2-ylmethyl group attached to the nitrogen atom at the 2 position of the benzothiazole ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves the reaction of the benzothiazole derivative with tetrahydrofuran-2-ylmethyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy groups and the tetrahydrofuran-2-ylmethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and other substituting reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine has shown potential as a therapeutic agent in various diseases. Its structural analogs have been investigated for their ability to modulate biological pathways associated with neurodegenerative diseases.

Case Study: Neurodegenerative Disease Research

Research indicates that compounds similar to this compound can inhibit tau protein aggregation, which is implicated in Alzheimer’s disease. A study demonstrated that such compounds could serve as imaging agents for detecting tau aggregates in vivo, aiding early diagnosis and treatment monitoring .

Imaging Techniques

The compound has been explored as a novel imaging agent for tau proteins accumulated in the brain. This application is crucial for understanding the progression of neurodegenerative disorders.

Case Study: PET Imaging

A patent describes the use of benzothiazole derivatives for positron emission tomography (PET) imaging of tau pathology. The specificity of these compounds for tau proteins allows for enhanced imaging contrast and resolution, facilitating better diagnostic capabilities .

Chemical Probes in Biological Research

Due to its unique structure, this compound serves as a valuable chemical probe in biological studies.

Application: Mechanistic Studies

This compound can be employed to study the interactions between tau proteins and other cellular components. By using fluorescent tagging or other labeling techniques, researchers can visualize the localization and dynamics of tau proteins in live cells .

Comparative Data Table

Mecanismo De Acción

The mechanism of action of 4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

DNA Interaction: The compound may interact with DNA, influencing gene expression and cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

4,7-dimethoxy-1,3-benzothiazol-2-amine: Lacks the tetrahydrofuran-2-ylmethyl group.

4,7-dimethoxy-N-methyl-1,3-benzothiazol-2-amine: Contains a methyl group instead of the tetrahydrofuran-2-ylmethyl group.

4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-thiol: Contains a thiol group instead of an amine group.

Uniqueness

4,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is unique due to the presence of both methoxy groups and the tetrahydrofuran-2-ylmethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

4,7-Dimethoxy-N-(tetrahydrofuran-2-ylmethyl)-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory processes.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.35 g/mol. The structure features a benzothiazole ring system substituted with methoxy groups and a tetrahydrofuran moiety, which may influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. A notable study evaluated a series of benzothiazole derivatives and found that certain compounds exhibited strong antiproliferative effects against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. These compounds were assessed using the MTT assay, which measures cell viability based on metabolic activity .

Table 1: Anticancer Activity of Benzothiazole Derivatives

| Compound Name | Cell Lines Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound B7 | A431 | 1.5 | AKT/ERK inhibition |

| Compound B8 | A549 | 2.0 | Apoptosis induction |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives have been investigated for their anti-inflammatory activities. Research indicates that these compounds can significantly reduce levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (e.g., RAW264.7) . The ability to modulate inflammatory responses positions these compounds as potential dual-action agents for cancer therapy.

The biological activity of this compound is believed to involve multiple pathways:

- Inhibition of Signaling Pathways : Similar compounds have been shown to inhibit key signaling pathways such as AKT and ERK, which are critical for cell survival and proliferation.

- Induction of Apoptosis : The ability to promote apoptosis in cancer cells is a significant aspect of its anticancer activity. Flow cytometry assays have demonstrated that certain derivatives can induce apoptotic cell death in treated cancer cells .

- Modulation of Cytokine Production : The downregulation of pro-inflammatory cytokines suggests that this compound may also exert protective effects against inflammation-related tumor progression .

Case Studies and Research Findings

Several studies have reported on the synthesis and evaluation of benzothiazole derivatives:

- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activities using in vitro assays on different cancer cell lines. The findings indicated that modifications on the benzothiazole nucleus could enhance anticancer properties .

- Comparative Analysis : In comparative studies involving different benzothiazole derivatives, those with methoxy substitutions showed improved efficacy in inhibiting cancer cell growth compared to their unsubstituted counterparts.

Propiedades

IUPAC Name |

4,7-dimethoxy-N-(oxolan-2-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-17-10-5-6-11(18-2)13-12(10)16-14(20-13)15-8-9-4-3-7-19-9/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNIVBLJKZLEGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3CCCO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.